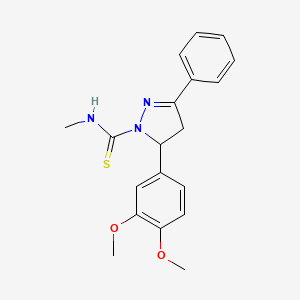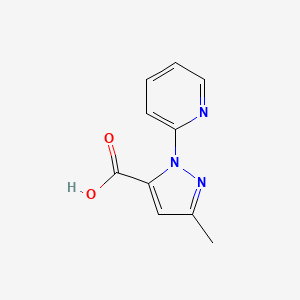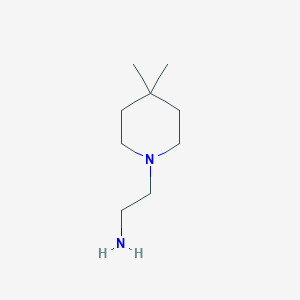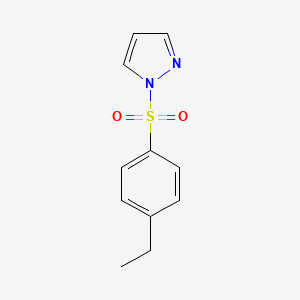
5-(3,4-dimethoxyphenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazole derivative with a 3,4-dimethoxyphenyl group, a phenyl group, and a carbothioamide group . Pyrazole derivatives are known for their wide range of biological activities, and the presence of the 3,4-dimethoxyphenyl group suggests it might have interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as C–C cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been found to be solids at room temperature .Aplicaciones Científicas De Investigación
Molecular Spectroscopy and Antimicrobial Potential
One notable application of pyrazole derivatives is in the field of molecular spectroscopy. For instance, a novel pyrazole derivative was optimized using density functional theory (DFT) to understand its molecular equilibrium geometry. This study provided insights into the molecule's stability, arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond-like weak interaction. Furthermore, the compound exhibited in vitro antimicrobial activity against several bacteria and fungal strains, highlighting its potential as an antimicrobial agent (Sivakumar et al., 2020).
Corrosion Inhibition
Another significant application of pyrazole derivatives is in the field of corrosion inhibition. A study involving a 3,5-disubstituted pyrazole carbothioamide synthesized through a cyclocondensation reaction demonstrated its efficacy as a corrosion inhibitor for mild steel in an acid medium. The results indicated strong adsorption of the target molecule on the steel surface, suggesting a mixed type of inhibitor, which is crucial for protecting metals against corrosion (Boudjellal et al., 2020).
Antimicrobial Agents
Pyrazole derivatives have also been synthesized for evaluation as antimicrobial agents. For example, certain 5-(2-hydroxy-phenyl)-3-methyl-4,5-dihydropyrazole-1-carbothioamide derivatives showed bactericidal activity against E. coli, and one particular compound displayed activity against P. vulgaris (Liu Xin-hua et al., 2007). This indicates the potential of these compounds in developing new antimicrobial agents.
Synthesis and Evaluation of Antimicrobial Activity
Further studies have involved the synthesis of novel pyrazole-1-carbothioamide derivatives and their evaluation for antimicrobial activities. A series of these derivatives were synthesized, characterized, and screened for antibacterial and antifungal activity, demonstrating the wide-ranging applicability of pyrazole derivatives in combating various microbial strains (Chate et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-methyl-5-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-20-19(25)22-16(12-15(21-22)13-7-5-4-6-8-13)14-9-10-17(23-2)18(11-14)24-3/h4-11,16H,12H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPKZAHEEJCKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737505.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2737506.png)
![7-ethyl-8-methyl-6-oxo-N-(2-oxo-2H-chromen-3-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737508.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2737510.png)
![N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2737514.png)
![8-(3-{[(5-methyl-2-furyl)methyl]amino}pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2737516.png)
![Ethyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate](/img/structure/B2737517.png)

![1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2737522.png)


![1,7-Dimethyl-9-(2-phenylethyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2737526.png)
![(1S,2R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2737527.png)